4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine
Description
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O6/c1-2-15-35-27(33)29-19-13-11-18(12-14-19)16-25(26(31)32)30-28(34)36-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAZMYMQRKRVSH-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine is a synthetic amino acid derivative that has garnered attention in biochemical research due to its unique structural features and potential biological activities. This compound is characterized by the presence of an allyloxycarbonyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the phenylalanine backbone, which influences its reactivity and interaction with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- An allyloxycarbonyl group that enhances its solubility and stability.
- An Fmoc group that serves as a protective moiety during peptide synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrate structures, thereby blocking active sites.
- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways critical for cellular functions.
Antimicrobial Activity
Recent studies have indicated that derivatives of phenylalanine, including this compound, exhibit antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Properties
Research has demonstrated that certain amino acid derivatives can induce apoptosis in cancer cells. Preliminary data indicate that this compound may possess similar properties, making it a candidate for further investigation in cancer therapeutics.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several phenylalanine derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | Concentration (µg/mL) | % Inhibition |
|---|---|---|
| This compound | 50 | 85% |
| Control (No Treatment) | - | 0% |
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that treatment with 100 µM of this compound resulted in a 70% decrease in cell viability in HeLa cells.
| Cell Line | Treatment (µM) | % Viability |
|---|---|---|
| HeLa | 100 | 30% |
| MCF-7 | 100 | 40% |
Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
Overview:
Fmoc-Phe(4-NH-Alloc) is predominantly employed in solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. The compound's dual protecting groups—Fmoc and Alloc—facilitate selective deprotection strategies, enabling the synthesis of complex peptides with precise control over functional group accessibility.
Case Studies:
- Peptide Assembly: In a study involving the synthesis of cyclic peptides, Fmoc-Phe(4-NH-Alloc) was used as a building block, allowing for efficient coupling reactions while maintaining the stability of the peptide chain during synthesis. The strategic placement of the Alloc group enabled subsequent modifications that enhanced the biological activity of the resulting peptides.
- Functionalization: Research demonstrated that peptides synthesized with Fmoc-Phe(4-NH-Alloc) exhibited improved binding affinities in biological assays due to the controlled exposure of functional groups during synthetic steps. This property is particularly valuable in drug design and development.
Development of Bioconjugates
Overview:
The compound's ability to undergo selective deprotection makes it suitable for developing bioconjugates—molecules formed by covalently attaching two different entities, such as drugs and targeting moieties.
Case Studies:
- Targeted Drug Delivery: In an investigation into targeted therapies, Fmoc-Phe(4-NH-Alloc) was utilized to create conjugates that selectively bind to cancer cells. The resulting bioconjugates showed enhanced therapeutic efficacy compared to conventional drug formulations due to their ability to target specific cellular receptors.
- Immunoconjugates: The compound has also been explored for use in immunoconjugates, where it serves as a linker between antibodies and cytotoxic agents. This application capitalizes on its stability and the ability to release active components in response to specific stimuli.
Hydrogel Formation
Overview:
Fmoc-Phe(4-NH-Alloc) has been integrated into hydrogel systems due to its amphiphilic nature, which aids in forming stable three-dimensional structures.
Case Studies:
- Tissue Engineering: Research has shown that hydrogels formed using Fmoc-Phe(4-NH-Alloc) can support cell growth and differentiation, making them promising candidates for tissue engineering applications. The hydrogels provide a conducive environment for cellular activities while allowing for controlled release of growth factors .
- Drug Delivery Systems: Studies indicate that hydrogels incorporating this compound can be used for sustained drug release applications, where the drug is encapsulated within the gel matrix and released over time in a controlled manner .
Molecular Recognition Studies
Overview:
The unique structural features of Fmoc-Phe(4-NH-Alloc) make it an effective tool for studying molecular recognition processes.
Case Studies:
- Peptide-Molecule Interactions: Investigations into peptide interactions have utilized this compound to analyze binding affinities and selectivity towards various targets. The results have implications for understanding protein-protein interactions and enzyme-substrate dynamics .
- Receptor Binding Studies: Fmoc-Phe(4-NH-Alloc) has been employed in receptor binding studies, demonstrating its utility in elucidating mechanisms of action for various biological pathways .
Comparative Analysis of Related Compounds
To better understand the unique properties of Fmoc-Phe(4-NH-Alloc), we can compare it with structurally similar compounds:
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| Fmoc-Phe(4-NH-Alloc) | N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-allyloxycarbonylamino-L-phenylalanine | Dual protection strategy; versatile applications |
| Boc-Phe | N-alpha-(butyloxycarbonyl)-L-phenylalanine | Simpler structure; lacks side-chain protection |
| Alloc-Phe | 4-allyloxycarbonylamino-L-phenylalanine | Focuses solely on side-chain protection; no Boc group |
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Stepwise Protection in Solution-Phase Synthesis
The most widely adopted method involves sequential protection of 4-amino-L-phenylalanine (Figure 1).
Step 1: Alloc Protection of the 4-Amino Group
4-Amino-L-phenylalanine is reacted with allyl chloroformate in dichloromethane (DCM) under basic conditions (triethylamine or N,N-diisopropylethylamine [DIEA]) to form 4-(allyloxycarbonylamino)-L-phenylalanine. This step typically achieves >85% yield.
Step 2: Fmoc Protection of the α-Amino Group
The intermediate is dissolved in N,N-dimethylformamide (DMF), and Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) is added with DIEA to activate the α-amino group. After 12–24 hours at room temperature, the product is purified via silica gel chromatography.
Key Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Allyl chloroformate, Et3N | DCM | 0°C → rt | 85–90% |
| 2 | Fmoc-Osu, DIEA | DMF | rt | 75–80% |
Solid-Phase Synthesis Approaches
Recent advances leverage resin-bound intermediates to streamline purification. A preloaded Fmoc-4-amino-L-phenylalanine resin is treated with allyl chloroformate and N,N-dimethylaminopyridine (DMAP) in DCM, followed by capping with acetic anhydride to prevent over-acylation. This method reduces racemization risks and achieves 70–75% crude yield.
Optimization of Reaction Conditions
Solvent and Base Selection
-
Alloc Protection : DCM outperforms THF due to better solubility of allyl chloroformate. DIEA enhances reaction efficiency compared to Et3N by minimizing side reactions.
-
Fmoc Protection : DMF ensures optimal solubility of Fmoc-Osu. Substituting DIEA with pyridine lowers yields by 15–20% due to incomplete activation.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Mitigation Strategies
Racemization During Fmoc Protection
Using Fmoc-Osu instead of Fmoc-Cl reduces racemization from 8% to <2%. Maintaining pH < 8 with DIEA further stabilizes the α-carbon.
Applications in Peptide Synthesis
This compound enables the synthesis of cyclic peptides and glycoconjugates. For example, Alloc deprotection on-resin permits selective conjugation of fluorophores or biotin tags .
Q & A
Basic: What orthogonal protection strategies are enabled by the Fmoc and allyloxycarbonyl (Alloc) groups in this compound?
The Fmoc group serves as a temporary α-amino protector, removable under mild basic conditions (e.g., piperidine), while the Alloc group provides orthogonal protection for side-chain amines, cleavable via palladium-catalyzed deprotection under neutral conditions. This dual protection minimizes side reactions during solid-phase peptide synthesis (SPPS), enabling sequential assembly of complex peptides. For example, Alloc deprotection avoids acidic conditions that could destabilize acid-labile residues .
Basic: Which analytical methods are essential for verifying the purity and structure of this compound post-synthesis?
High-performance liquid chromatography (HPLC) is critical for assessing purity, while mass spectrometry (MS) confirms molecular weight. Nuclear magnetic resonance (NMR) spectroscopy validates regiochemistry, particularly the positioning of the allyloxycarbonylamino group on the phenyl ring. Isotopic labeling studies (e.g., ¹⁵N) can further resolve structural ambiguities in peptide backbones .
Basic: How does the allyloxycarbonylamino substituent affect solubility in common SPPS solvents?
The hydrophobic allyl group may reduce solubility in polar solvents like DMF or DMSO, necessitating optimized solvent mixtures (e.g., DCM:DMF 1:1) or elevated temperatures. Pre-activation with coupling agents (e.g., HATU) can improve incorporation efficiency during resin-based synthesis .
Advanced: What mechanistic challenges arise during palladium-mediated Alloc deprotection in the presence of Fmoc?
Palladium(0) catalysts (e.g., Pd(PPh₃)₄) require strict oxygen-free conditions to prevent catalyst oxidation. Competing β-hydride elimination or residual triphenylphosphine byproducts may interfere with subsequent couplings. Post-deprotection, thorough washing with EDTA-containing buffers removes palladium residues, preserving Fmoc stability .
Advanced: How can this compound’s hydrogel-forming potential be exploited in controlled drug delivery?
The Fmoc moiety promotes self-assembly into β-sheet-rich hydrogels under pH modulation (e.g., glucono-δ-lactone). Introducing the allyloxycarbonylamino group could alter mesh size or mechanical strength, as seen in rheological studies of Fmoc-tyrosine vs. Fmoc-phenylalanine hydrogels. Larger substituents may restrict dye diffusion (5 nm radii), enabling tunable release kinetics .
Advanced: What contradictions exist in the stability of the Alloc group under basic conditions?
While Alloc is traditionally stable to bases, prolonged exposure to secondary amines (e.g., DIEA) during SPPS may induce partial cleavage. Conflicting reports suggest solvent polarity influences this stability; for example, in DMSO, base-induced side reactions are minimized compared to DMF. Methodological adjustments, such as reduced coupling times, mitigate premature deprotection .
Advanced: How does the para-substitution of the phenylalanine ring impact peptide-receptor interactions?
The allyloxycarbonylamino group at the para position introduces steric bulk and electron-withdrawing effects, potentially altering binding affinity in peptide ligands. Comparative studies with meta-substituted analogs (e.g., Fmoc-Phe(3-NO₂)-OH) reveal significant differences in IC₅₀ values for kinase inhibitors, underscoring the need for regiochemical precision in structure-activity relationship (SAR) studies .
Advanced: What strategies optimize the incorporation of this compound into automated peptide synthesizers?
Pre-activation with Oxyma Pure/HOAt enhances coupling efficiency on Wang or Rink amide resins. Monitoring by Kaiser test ensures complete acylation. For sterically hindered sequences, double couplings or microwave-assisted synthesis (50°C, 20 W) improve yields. Post-synthesis, cleavage with TFA/thioanisole/water (95:3:2) preserves the Alloc group for subsequent on-resin modifications .
Methodological Table: Key Parameters for SPPS Using This Compound
Data Contradiction Analysis: Solubility vs. Reactivity
Conflicting solubility reports in DMF ( vs. 12) may stem from batch-specific crystallinity or residual solvents. X-ray diffraction (XRD) analysis of crystalline vs. amorphous forms can clarify discrepancies. Reactivity differences in coupling efficiency (e.g., HATU vs. DIC/Oxyma) highlight the need for empirical optimization per sequence context .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
